molecular formula C12H18N2O3S B1618507 N-(4-sulfamoylphenyl)hexanamide CAS No. 4568-62-1

N-(4-sulfamoylphenyl)hexanamide

Cat. No.: B1618507
CAS No.: 4568-62-1
M. Wt: 270.35 g/mol
InChI Key: YSXLMBQOWQEROH-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylphenyl)hexanamide (CAS: 4568-62-1) is a sulfonamide derivative characterized by a hexanamide chain attached to a 4-sulfamoylphenyl group. Its molecular formula is C₁₃H₂₀N₂O₃S, with a stereospecific variant reported as (4S)-4-methyl-N-(4-sulfamoylphenyl)hexanamide (OYQ) . This compound has been synthesized via acylation reactions using acid chlorides and 4-thioureidobenzenesulfonamide intermediates, yielding 22–75% efficiency depending on the substituents .

Properties

CAS No.

4568-62-1

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)hexanamide

InChI

InChI=1S/C12H18N2O3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15)(H2,13,16,17)

InChI Key

YSXLMBQOWQEROH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Other CAS No.

4568-62-1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-(4-Sulfamoylphenyl)hexanamide

Compound Name Structural Variation CAS Number Key Properties/Activities Reference
N-(4-Sulfamoylphenyl)decanamide Decanamide chain (C10) 5579-68-0 Similar sulfonamide backbone; untested bioactivity
3-Oxo-N-(4-sulfamoylphenyl)butanamide β-Ketoamide group 4542-32-9 Enhanced electrophilicity; potential CA inhibition
N-(4-Sulfamoylphenyl)cyclohexanecarboxamide Cyclohexane ring substitution N/A Improved CA inhibition (KI = 63.9 nM)
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole-ethylhexanamide hybrid N/A Antimalarial activity (PfCDPK1 inhibition)

Carbonic Anhydrase (CA) Inhibition

  • This compound : Exhibits moderate inhibition of human and mycobacterial CAs, with selectivity dependent on acyl chain length. Its cyclohexane-substituted analogue (3h) shows enhanced potency (KI = 63.9 nM) against Candida glabrata CA (CgNce103) .
  • N-((4-Sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide (3h) : Superior selectivity (KI = 6.4 nM for CgNce103 vs. 820 nM for human CA II) due to hydrophobic interactions in the enzyme active site .
  • 2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (20–24): Demonstrate anti-proliferative activity against cancer cells (e.g., MDA-MB-231, HT-29), highlighting the role of electron-withdrawing groups in enhancing bioactivity .

Cytochrome P450 (CYP) Inhibition

  • N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide : Potent CYP4A inhibitor (IC₅₀ = 13 µM), acting via mechanism-based irreversible binding .

Key Observations :

  • Longer acyl chains (e.g., decanamide) or rigid substituents (e.g., cyclohexane) improve enzyme inhibition but reduce synthetic yields .
  • Introduction of electron-deficient groups (e.g., cyano, keto) enhances reactivity and target affinity .

Selectivity and Mechanism of Action

  • Hydrophobic Interactions : Cyclohexane and naphthalene substituents in analogues like 3h and 3i increase CA inhibition by filling hydrophobic pockets in the enzyme active site .
  • Electrophilic Reactivity: β-Ketoamide and cyanoacrylamide derivatives exhibit stronger binding via covalent or hydrogen-bond interactions with catalytic zinc in CAs .

Preparation Methods

General Synthetic Approach

The most common and established method for synthesizing this compound is through the acylation reaction of 4-sulfamoylphenyl ethylamine with hexanoyl chloride under basic conditions. This method is favored due to its straightforwardness and the availability of starting materials.

  • Starting Materials : 4-sulfamoylphenyl ethylamine and hexanoyl chloride.
  • Reaction Conditions : Typically carried out in the presence of a base such as triethylamine which acts as a catalyst and scavenger for the hydrochloric acid generated during the reaction.
  • Solvent : Commonly used solvents include dichloromethane or other inert organic solvents.
  • Temperature : The reaction is generally performed at room temperature or slightly elevated temperatures to optimize yield.

The reaction proceeds via nucleophilic attack of the amine group on the acyl chloride, forming the amide bond and releasing HCl, which is neutralized by the base.

Continuous Flow Reactor Implementation

In industrial and advanced laboratory settings, continuous flow reactors have been explored to improve the efficiency and yield of the synthesis. The advantages include:

  • Precise control over reaction parameters such as temperature and pressure.
  • Enhanced mixing and heat transfer.
  • Potential for scale-up and safer handling of reactive intermediates.

This approach allows for better reproducibility and higher purity of the final product compared to batch synthesis.

Alternative Synthetic Routes

While the acylation of 4-sulfamoylphenyl ethylamine with hexanoyl chloride is predominant, related sulfonamide derivatives have been synthesized using analogous methods involving:

  • Selective acylation of sulfonamide-containing amines with various acid chlorides.
  • Use of mild conditions to preserve the sulfonamide functional group.
  • Employing different catalysts or bases to optimize reaction kinetics and yields.

These methods are well-documented in the synthesis of structurally similar sulfonamide compounds, which share the same core synthetic strategy.

Detailed Reaction Scheme and Data

Representative Reaction Scheme

$$
\text{4-sulfamoylphenyl ethylamine} + \text{hexanoyl chloride} \xrightarrow[\text{base}]{\text{solvent, temp}} \text{this compound} + \text{HCl}
$$

  • Base: Triethylamine (commonly used)
  • Solvent: Dichloromethane or similar inert solvent
  • Temperature: 0–40°C (room temperature to mild heating)

Yields and Purity

  • Reported yields for the acylation step typically range from moderate to high (50–85%), depending on reaction conditions and purification methods.
  • Purity is generally confirmed by spectroscopic methods such as NMR and HRMS.
  • Continuous flow methods have demonstrated improved yields and purity due to better reaction control.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Description Typical Value/Range
Starting amine 4-sulfamoylphenyl ethylamine Commercially available
Acylating agent Hexanoyl chloride Commercially available
Base Triethylamine 1.1–1.5 equivalents
Solvent Dichloromethane or similar Sufficient to dissolve reactants
Temperature Reaction temperature 0–40°C
Reaction time Duration of acylation 2–6 hours
Yield Isolated product yield 50–85%
Purification Methods used Column chromatography, recrystallization
Characterization Techniques NMR (1H, 13C), HRMS

Q & A

Basic: What are the standard synthetic routes for N-(4-sulfamoylphenyl)hexanamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling 4-sulfamoylaniline with hexanoyl chloride under basic conditions. For example, in a study, N-((4-sulfamoylphenyl)carbamothioyl)hexanamide (3g) was synthesized by reacting 4-thioureidobenzenesulfonamide (1) with hexanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution . Intermediate purity is verified via thin-layer chromatography (TLC), and structural confirmation employs FTIR (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 8.5–10 ppm), and mass spectrometry (m/z matching molecular ion peaks) .

Advanced: How can computational methods guide the optimization of this compound derivatives for target binding?

Methodological Answer:
Molecular docking and steered molecular dynamics (SMD) simulations can predict binding affinities to targets like carbonic anhydrases. For instance, analogs with sulfonamide groups have shown selective inhibition of human carbonic anhydrase II via hydrogen bonding with active-site residues (e.g., Thr199 and Gln92) . Adjusting the acyl chain length (e.g., from hexanamide to tetradecanamide) may alter hydrophobic interactions, as seen in cytotoxicity studies where intermediate chain lengths optimized membrane permeability .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography resolves hydrogen-bonding networks; for example, sulfonamide N–H···O interactions stabilize crystal packing, as observed in related N-(4-hydroxyphenyl)benzenesulfonamide structures .
  • ¹H NMR identifies substituent environments: aromatic protons (δ 7.2–8.0 ppm) and aliphatic hexanamide protons (δ 1.2–2.3 ppm) .
  • ESI-MS confirms molecular weight (e.g., m/z 285.3 for C₁₂H₁₆N₂O₃S) .

Advanced: How do structural modifications (e.g., acyl chain length, substituents) impact biological activity?

Methodological Answer:

  • Acyl Chain Length : In cytotoxicity assays against hepatoma cells, analogs with C5–C6 chains (e.g., AN4: N-(4-hydroxy-3-methoxybenzyl)hexanamide) showed optimal activity, balancing lipophilicity and solubility .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., Cl) to the benzene ring enhances antibacterial activity by increasing electrophilicity, as seen in 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives (MIC = 0.25 mg/L against E. coli) .

Basic: What in vitro assays are used to evaluate the bioactivity of this compound?

Methodological Answer:

  • MTT Assay : Measures cytotoxicity via mitochondrial reductase activity (e.g., IC₅₀ values for hepatoma cells after 48-hour exposure) .
  • Broth Dilution Method : Determines antibacterial efficacy (e.g., MIC against S. aureus and E. coli) using serial dilutions in Mueller-Hinton broth .
  • Enzyme Inhibition Assays : Quantifies carbonic anhydrase inhibition via stopped-flow CO₂ hydration, comparing IC₅₀ values to acetazolamide .

Advanced: How can researchers resolve contradictions between cytotoxicity and antimicrobial efficacy data?

Methodological Answer:
Discrepancies may arise from divergent mechanisms:

  • Cytotoxicity often correlates with membrane disruption (e.g., acyl chain interaction with lipid bilayers) .
  • Antimicrobial Activity may depend on target-specific inhibition (e.g., sulfonamide binding to dihydropteroate synthase in folate synthesis) .
    Resolution Strategies :
  • Use isogenic bacterial strains (e.g., folP mutants) to confirm target specificity.
  • Perform metabolomic profiling to identify off-target effects in eukaryotic vs. prokaryotic systems.

Advanced: What role does the sulfamoyl group play in selective enzyme inhibition compared to other pharmacophores?

Methodological Answer:
The sulfamoyl group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in carbonic anhydrase inhibition, coordinating with the active-site Zn²⁺ ion. This interaction is absent in non-sulfonamide inhibitors (e.g., coumarins). Comparative studies show sulfamoyl derivatives exhibit 10–100× higher affinity for CA II than non-ZBG analogs .

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